molecular formula C13H14FNO5S B2813002 Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate CAS No. 2411236-58-1

Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate

Cat. No. B2813002
CAS RN: 2411236-58-1
M. Wt: 315.32
InChI Key: PGDHCEFKCKEDHO-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate, also known as CPOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPOP is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways. By inhibiting PTPs, CPOP has been shown to modulate various cellular processes, making it a promising tool for studying the underlying mechanisms of various diseases.

Mechanism of Action

Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate works by selectively inhibiting the activity of PTPs, which are enzymes that play a crucial role in regulating cellular signaling pathways. PTPs are involved in the dephosphorylation of various signaling molecules, including proteins and lipids. By inhibiting PTPs, Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate can modulate the activity of various signaling pathways, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate can inhibit the activity of various PTPs, leading to changes in cellular signaling pathways. In vivo studies have shown that Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate can modulate various cellular processes, including proliferation, differentiation, and apoptosis. Additionally, Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate has been shown to have anti-inflammatory properties, making it a promising tool for studying the underlying mechanisms of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate in lab experiments is its selectivity for PTPs. By selectively inhibiting PTPs, Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate can modulate various signaling pathways without affecting other cellular processes. Additionally, Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate is relatively easy to synthesize and has a long shelf life, making it a convenient tool for researchers.
However, there are also limitations to using Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate in lab experiments. One of the primary limitations is its potential toxicity. In high concentrations, Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate can be toxic to cells, making it difficult to use in certain experiments. Additionally, Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate's selectivity for PTPs can also be a limitation, as it may not be useful for studying cellular processes that are not regulated by PTPs.

Future Directions

There are several future directions for research on Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate. One potential area of research is the development of more selective PTP inhibitors. While Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate is selective for PTPs, it may also inhibit other enzymes, leading to off-target effects. Developing more selective PTP inhibitors could help to overcome this limitation.
Another potential area of research is the use of Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate in drug discovery. By modulating various cellular processes, Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate could be used as a starting point for developing new drugs for the treatment of various diseases. Additionally, Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate could be used to study the mechanisms of action of existing drugs, leading to the development of more effective treatments.
Conclusion:
Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate, or Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate, is a chemical compound that has been extensively studied for its potential applications in scientific research. Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate is a potent inhibitor of PTPs, making it a promising tool for studying the underlying mechanisms of various diseases. While there are limitations to using Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate in lab experiments, its selectivity for PTPs and ease of synthesis make it a convenient tool for researchers. With continued research, Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate could be used to develop new drugs for the treatment of various diseases and to study the mechanisms of action of existing drugs.

Synthesis Methods

Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate can be synthesized using a multi-step reaction sequence that involves the use of various reagents and catalysts. The synthesis begins with the reaction of cyclohex-3-en-1-ylmethanol with 5-fluorosulfonyloxypyridine-3-carboxylic acid, which results in the formation of the Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate precursor. This precursor is then treated with trifluoroacetic anhydride and triethylamine to yield the final product, Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate.

Scientific Research Applications

Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate has been extensively studied for its potential applications in scientific research. One of the primary uses of Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate is as a tool for studying the role of PTPs in various cellular processes. By inhibiting PTPs, Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate can modulate various signaling pathways, allowing researchers to study the underlying mechanisms of diseases such as cancer, diabetes, and autoimmune disorders.

properties

IUPAC Name

cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO5S/c14-21(17,18)20-12-6-11(7-15-8-12)13(16)19-9-10-4-2-1-3-5-10/h1-2,6-8,10H,3-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDHCEFKCKEDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)COC(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate

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